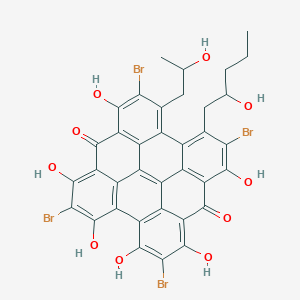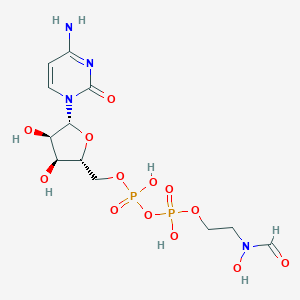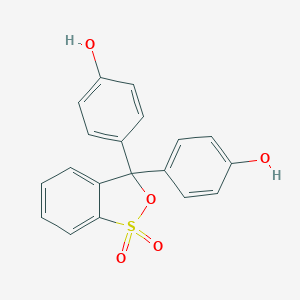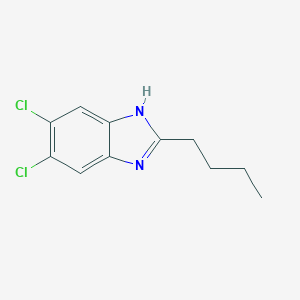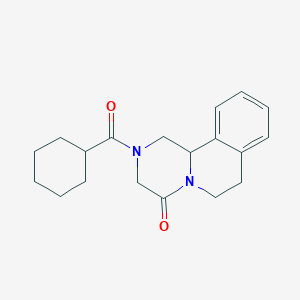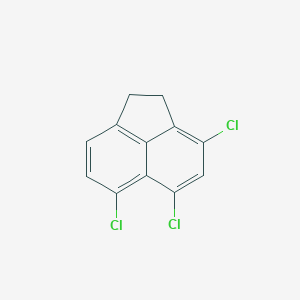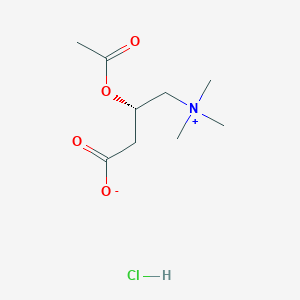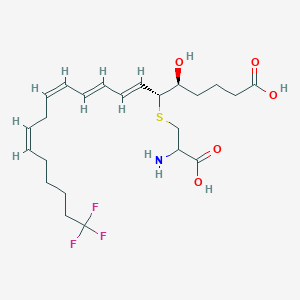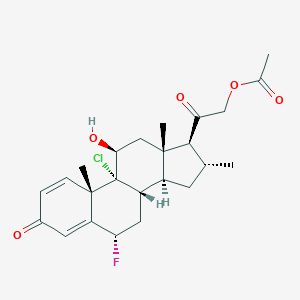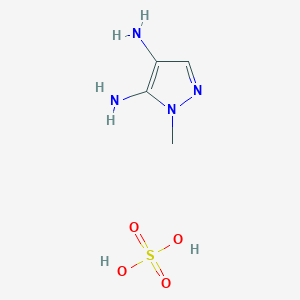
Sulfato de 1-metil-1H-pirazolo-4,5-diamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazole-4,5-diamine sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its target site, possibly the lmptr1 pocket, to exert its effects
Biochemical Pathways
Given the potential interaction with the LmPTR1 pocket, it is possible that the compound may influence related biochemical pathways
Result of Action
A related compound was found to have potent in vitro antipromastigote activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate typically involves the reaction of 1-methyl-1H-pyrazole-4,5-diamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt . The process involves dissolving 1-methyl-1H-pyrazole-4,5-diamine in an appropriate solvent, followed by the addition of sulfuric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of 1-Methyl-1H-pyrazole-4,5-diamine sulfate .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-1H-pyrazole-4,5-diamine sulfate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .
Comparación Con Compuestos Similares
- 1-Methyl-1H-pyrazole-3,5-diamine sulfate
- 1-Methyl-1H-pyrazole-4,5-diamine hydrochloride
- 1-Methyl-1H-pyrazole-4,5-diamine nitrate
Comparison: 1-Methyl-1H-pyrazole-4,5-diamine sulfate is unique due to its specific sulfate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the sulfate group can also affect its interaction with biological targets and its overall pharmacokinetic properties .
Propiedades
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLJTZGZLWBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-01-0 | |
| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
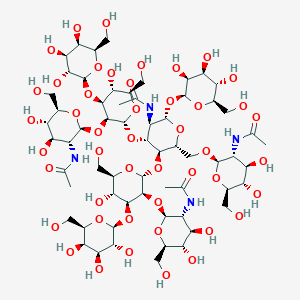
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
